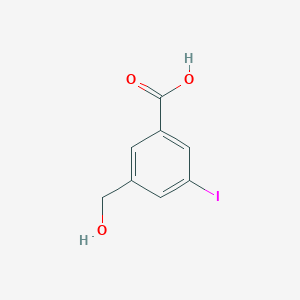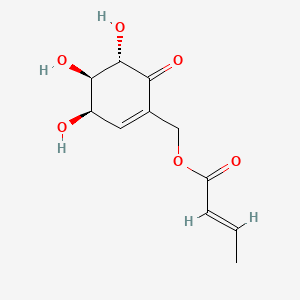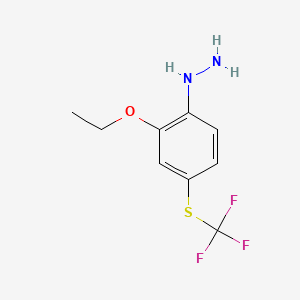![molecular formula C8H11Cl2N3O B14077242 3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B14077242.png)
3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol is a chemical compound with the molecular formula C12H12Cl2N3OP. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms and an amino group, which is further connected to a butanol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol typically involves the reaction of 2,5-dichloropyrimidine with an appropriate amine under controlled conditions. One common method includes the use of anhydrous potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures, usually around 60°C, for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as silica gel column chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxyl group in the butanol moiety can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form alkanes.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted pyrimidines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alkanes and alcohols.
Aplicaciones Científicas De Investigación
3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(2,5-Dichloropyrimidin-4-yl)amino]phenyl]dimethylphosphine oxide
- 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde
- 6-Chloro-N-(3,4-dichlorophenyl)pyrimidin-4-amine
- 2-[(4-Chloro-6-(2,3-dimethylphenyl)amino)pyrimidin-2-yl]thio)acetic acid
Uniqueness
3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a butanol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C8H11Cl2N3O |
|---|---|
Peso molecular |
236.10 g/mol |
Nombre IUPAC |
3-[(2,5-dichloropyrimidin-4-yl)amino]butan-1-ol |
InChI |
InChI=1S/C8H11Cl2N3O/c1-5(2-3-14)12-7-6(9)4-11-8(10)13-7/h4-5,14H,2-3H2,1H3,(H,11,12,13) |
Clave InChI |
WQKODBRYDAVDKF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCO)NC1=NC(=NC=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine](/img/structure/B14077164.png)
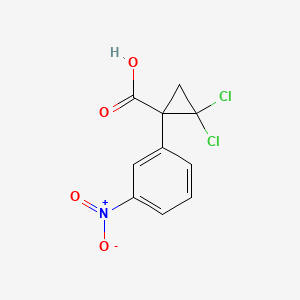

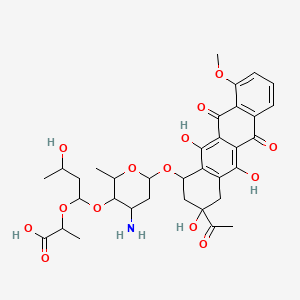




![5-Boc-octahydro-pyrrolo[3,2-B]pyridine](/img/structure/B14077222.png)
![2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14077224.png)
